molecular formula C18H28N2O4 B15061942 (2R)-2-(1-Benzyl-2-boc-hydrazinyl)-3-methylpentanoic acid

(2R)-2-(1-Benzyl-2-boc-hydrazinyl)-3-methylpentanoic acid

Cat. No.: B15061942
M. Wt: 336.4 g/mol
InChI Key: VOVAEVRERZBTPA-AWKYBWMHSA-N
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Description

(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid: is a complex organic compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid typically involves multiple steps:

    Formation of the Hydrazine Derivative: The initial step involves the reaction of a suitable hydrazine derivative with a benzyl halide to form the benzyl hydrazine intermediate.

    Protection of the Hydrazine Group: The hydrazine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected hydrazine.

    Coupling with the Amino Acid: The Boc-protected hydrazine is then coupled with (2R)-3-methylpentanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Boc protection step, which has been shown to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group.

    Substitution: The benzyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

    Oxidation: Oxidized derivatives of the hydrazinyl group.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its Boc-protected hydrazine group makes it a valuable intermediate in peptide synthesis.

Biology

The compound’s hydrazinyl group can interact with various biological molecules, making it useful in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting enzymes or receptors that interact with hydrazine derivatives.

Industry

In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The Boc group provides steric protection, allowing the compound to reach its target without premature reaction.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1-Benzylhydrazinyl)-3-methylpentanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interaction with biological targets.

Uniqueness

The presence of the Boc group in (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid makes it unique by providing steric protection, enhancing its stability, and allowing for selective reactions in complex synthetic pathways.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/t13?,15-/m1/s1

InChI Key

VOVAEVRERZBTPA-AWKYBWMHSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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